molecular formula C18H17N3S2 B12935326 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-37-8

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B12935326
CAS No.: 87035-37-8
M. Wt: 339.5 g/mol
InChI Key: XUHMPALIYKNGHY-UHFFFAOYSA-N
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Description

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a propyl group at position 3 and a benzothiophene-derived sulfanyl moiety at position 2. This compound is structurally distinct due to its fused bicyclic system (imidazopyridine) and the presence of a sulfur atom in both the benzothiophene and sulfanyl groups, which may influence its pharmacokinetic and pharmacodynamic properties compared to simpler imidazole derivatives .

Properties

CAS No.

87035-37-8

Molecular Formula

C18H17N3S2

Molecular Weight

339.5 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethylsulfanyl)-3-propylimidazo[4,5-c]pyridine

InChI

InChI=1S/C18H17N3S2/c1-2-9-21-12-20-15-7-8-19-18(17(15)21)23-11-13-10-22-16-6-4-3-5-14(13)16/h3-8,10,12H,2,9,11H2,1H3

InChI Key

XUHMPALIYKNGHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=NC=C2)SCC3=CSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The imidazo[4,5-c]pyridine scaffold is shared with several pharmacologically active compounds. Key structural analogues include:

Compound Name Substituents/Modifications Key Differences from Target Compound Biological Relevance (if available)
PD123177 (1-(4-amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate) Tetrahydro-imidazopyridine core; diphenylacetyl and carboxylate groups Lacks sulfur-containing substituents; reduced aromaticity Angiotensin II receptor antagonist
4-Chloro-1-(β-D-ribofuranosyl)-u-triazolo[4,5-c]pyridine Ribofuranosyl group at N-1; chlorine at C-4 Carbohydrate moiety instead of benzothiophene-sulfanyl Nucleoside analogue with antiviral potential
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine core; ethylsulfonyl and trifluoromethyl groups Different ring fusion (4,5-b vs. 4,5-c); fluorinated groups Insecticidal activity (e.g., isocycloseram analogues)

Functional Comparisons

Electronic and Steric Effects :

  • The benzothiophene-sulfanyl group in the target compound enhances electron density and steric bulk compared to PD123177’s diphenylacetyl group. This may improve binding to sulfur-interacting enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Unlike the ribosylated triazolo[4,5-c]pyridine nucleosides , the target compound lacks a sugar moiety, likely reducing water solubility but increasing membrane permeability.

Pharmacological Potential: Imidazo[4,5-b]pyridine derivatives (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine) exhibit insecticidal activity, suggesting that the target compound’s imidazo[4,5-c]pyridine core could be optimized for similar applications . The sulfur atoms in the benzothiophene and sulfanyl groups may confer antioxidant or metal-chelating properties absent in non-sulfur analogues like PD123177 .

Synthetic Accessibility: The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization of aminopyridine precursors with carbonyl reagents, as seen in the preparation of PD123177 . In contrast, the target compound’s benzothiophene-sulfanyl group may require selective thiolation or Mitsunobu reactions, similar to methods used for sulfanyl-linked heterocycles in patents .

Research Findings and Implications

  • Structural Uniqueness : The combination of imidazo[4,5-c]pyridine with a benzothiophene-sulfanyl group is unprecedented in the literature reviewed. This hybrid structure may bridge the gap between small-molecule drugs and sulfur-containing natural products.
  • Synthetic Challenges : Selective introduction of the sulfanyl group without disrupting the imidazopyridine core requires optimization, as seen in analogous syntheses of sulfanyl-linked heterocycles .
  • Therapeutic Hypotheses : Given the activity of related imidazo[4,5-b]pyridines in pest control , the target compound could be screened for insecticidal or antiparasitic activity. Its sulfur atoms also make it a candidate for studying redox-based mechanisms.

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